4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-17-10-3-2-7(4-9(10)13)8-5-11(15)14-12(16)6-8/h2-4,8H,5-6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBSHLLOOFBEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC(=O)C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Competing Pathways in Alkylation
During classical alkylation, over-alkylation at the piperidine nitrogen generates bis-quaternary salts, necessitating stoichiometric control of 1,4-dibromobutane.
Solvent-Free vs. Solvent-Assisted Conditions
The Michael addition method’s solvent-free environment reduces waste but risks exothermic runaway above 90°C. In contrast, THF in patent methods stabilizes intermediates but increases purification burden.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors optimize the Michael addition process:
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dehalogenated compounds .
Scientific Research Applications
4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in hydrogen bonding or hydrophobic interactions with proteins or enzymes, affecting their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione with structurally related derivatives:
Key Observations :
- Electron-Withdrawing vs. Donating Groups: The cyano groups in 4-(4-methoxyphenyl)-3,5-dicyano-2,6-piperidinedione increase polarity and melting point (317–318°C) compared to the bromo-methoxy derivative .
- Bulkier Substituents: Iberdomide’s morpholinomethyl-benzyloxy group enhances receptor binding in autoimmune diseases but reduces solubility relative to simpler aryl derivatives .
- Aliphatic vs. Aromatic Substituents : Pregabalin impurity B (4-isobutyl) lacks aromaticity, resulting in lower molecular weight and altered pharmacokinetics .
Pharmacological and Functional Comparisons
Antipsychotic Derivatives
Piperidine-2,6-dione derivatives with chlorophenyl or fluorobenzoisoxazolyl groups (e.g., 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione) exhibit potent dopamine D₂ and serotonin 5-HT₁A/₂A receptor antagonism, unlike the bromo-methoxy analog, which lacks reported CNS activity .
Anticancer and Anti-Inflammatory Agents
- Proteolysis-Targeting Chimeras (PROTACs): Derivatives like 3-(4-((2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethyl)amino)-1-oxo-6-(trifluoromethyl)isoindolin-2-yl)piperidine-2,6-dione incorporate trifluoromethyl and polyethylene glycol chains for enhanced protein degradation efficiency, a feature absent in the bromo-methoxy compound .
- Iberdomide: Demonstrates cereblon (CRBN)-mediated immunomodulatory effects, leveraging its morpholine ring for improved target engagement in systemic lupus erythematosus (SLE) .
Q & A
Q. What are the standard synthetic routes for 4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione, and how are key intermediates characterized?
The synthesis typically involves coupling a brominated aromatic precursor (e.g., 3-bromo-4-methoxyaniline) with a piperidine-2,6-dione core. Key steps include:
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Chromatography : HPLC with UV/Vis or mass detection to assess purity (>95% threshold).
- Spectroscopy : -NMR for proton environments, -NMR for carbon backbone, and FT-IR for functional groups (e.g., carbonyl stretches at ~1700 cm) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting points and polymorphic stability .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/Vis) over 4–12 weeks. Monitor degradation via HPLC and LC-MS to identify breakdown products .
Q. What protocols ensure reproducibility in synthesizing this compound?
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and reduce variability .
- Detailed Logs : Document batch-specific variables (e.g., stirring rate, reagent lot numbers) to trace inconsistencies .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization for derivatives of this compound?
- Quantum Chemical Modeling : Employ density functional theory (DFT) to predict transition states and regioselectivity in substitution reactions .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis : Pool data from multiple assays (e.g., IC values from kinase inhibition studies) and apply statistical tests (ANOVA, t-tests) to identify outliers .
- Target Validation : Use CRISPR/Cas9 knockouts or RNAi to confirm whether observed effects are target-specific .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog Synthesis : Systematically vary substituents (e.g., halogens, methoxy groups) on the aryl ring and piperidine core.
- Bioassay Pipeline : Test analogs against relevant targets (e.g., enzymes, receptors) using dose-response curves and kinetic assays .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify protein interaction partners .
- Molecular Dynamics (MD) : Simulate binding kinetics to proposed targets (e.g., kinases, GPCRs) to predict binding affinities .
Q. How can researchers address low yields in large-scale synthesis?
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, improving scalability .
- Catalyst Screening : Test palladium/NHC complexes or copper-based catalysts for improved coupling efficiency .
Q. What cross-disciplinary approaches enhance understanding of this compound’s physicochemical properties?
- Hybrid Experimental-Computational Workflows : Combine MD simulations with experimental solubility assays (e.g., shake-flask method) to predict bioavailability .
- Environmental Impact Studies : Use life-cycle assessment (LCA) frameworks to evaluate waste generation and energy use in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
